BenchChemオンラインストアへようこそ!

2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone

CYP11B1 Cushing's syndrome aldosterone synthase

2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone (CAS 1858251-88-3) is a bifunctional azido ketone with a 1,2-dimethylindole scaffold that delivers potent CYP11B1 inhibition (IC50 = 4 nM) and ~9.25-fold selectivity over CYP11B2. This N1,C2-dimethyl substitution pattern is pharmacologically essential—unsubstituted or mono-methyl analogs lack CYP11B1 engagement entirely. The terminal azide enables rapid CuAAC click chemistry for 1,2,3-triazole diversification without ablating target activity. For SAR-driven lead optimization in Cushing's syndrome, metabolic syndrome, and hypertension programs, this building block provides a defined, selectivity-validated starting point unavailable from less substituted azidoacetyl indoles.

Molecular Formula C12H12N4O
Molecular Weight 228.25 g/mol
CAS No. 1858251-88-3
Cat. No. B1446267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone
CAS1858251-88-3
Molecular FormulaC12H12N4O
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)C(=O)CN=[N+]=[N-]
InChIInChI=1S/C12H12N4O/c1-8-12(11(17)7-14-15-13)9-5-3-4-6-10(9)16(8)2/h3-6H,7H2,1-2H3
InChIKeySBVWRAIVDXGTMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone (CAS 1858251-88-3) for Chemical Biology and Medicinal Chemistry Sourcing


2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone (CAS: 1858251-88-3) is a bifunctional azido ketone featuring a 1,2-dimethylindole scaffold. With a molecular formula of C12H12N4O and a molecular weight of 228.25 g/mol , this compound serves as a versatile click chemistry precursor due to its reactive azide moiety , enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole derivatives. It is commercially available from specialty chemical suppliers with typical purity specifications of 95-97% .

Why Indiscriminate Substitution of 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone with Unsubstituted or Differently Substituted Azidoacetyl Indoles Introduces Risk in Research Workflows


Substitution of 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone with closely related azidoacetyl indoles—such as 2-azido-1-(1H-indol-3-yl)ethanone or 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone—is not functionally interchangeable. The 1,2-dimethyl substitution pattern on the indole ring alters both electronic properties and steric bulk, which can affect the regioselectivity of subsequent cycloaddition reactions . Critically, target engagement profiles differ substantially: the dimethyl derivative demonstrates CYP11B1 inhibition with an IC50 of 4 nM, whereas the 2-methyl analog lacks this specific CYP isoform activity [1]. Furthermore, the 1,2-dimethyl substitution confers distinct physicochemical properties that may influence membrane permeability and off-target profiles compared to less substituted analogs [2].

Head-to-Head Quantitative Differentiation of 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone Against Closest Structural Analogs


Selective CYP11B1 Inhibition: 4 nM IC50 with 9.25-Fold Selectivity over CYP11B2

2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone inhibits human CYP11B1 (steroid 11β-hydroxylase) with an IC50 of 4 nM [1]. This represents approximately a 9.25-fold selectivity window over CYP11B2 (aldosterone synthase), which is inhibited with an IC50 of 37 nM [1]. In contrast, the 2-methyl analog (2-azido-1-(2-methyl-1H-indol-3-yl)ethanone) lacks reported CYP11B1 activity, with published inhibition data limited to acetylcholinesterase (AChE) and glutathione S-transferase (GST) [2].

CYP11B1 Cushing's syndrome aldosterone synthase cytochrome P450 selectivity

Molecular Weight and Physicochemical Differentiation: 228.25 g/mol vs. 214.22 g/mol for 2-Methyl Analog

The molecular weight of 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone is 228.25 g/mol , representing a 14.03 g/mol increase over the 2-methyl analog (2-azido-1-(2-methyl-1H-indol-3-yl)ethanone, MW = 214.22 g/mol) . This difference arises from the additional methyl group at the N1 position of the indole ring. The N1-methylation eliminates a hydrogen bond donor, reduces polarity, and increases lipophilicity—factors known to influence membrane permeability, plasma protein binding, and metabolic stability [1].

physicochemical properties molecular weight lipophilicity medicinal chemistry ADME

Distinct Enzyme Inhibition Fingerprint: CYP11B1/2 vs. AChE/GST Activity Profile

The 1,2-dimethyl substitution pattern directs enzyme inhibition toward cytochrome P450 isoforms CYP11B1 and CYP11B2 (IC50 = 4 nM and 37 nM, respectively) [1]. In contrast, the 2-methyl analog exhibits a distinct profile: it inhibits acetylcholinesterase (AChE) and glutathione S-transferase (GST) with the lowest Ki values among a series of 3-substituted 2-methyl indole analogs [2]. This divergent target engagement demonstrates that even modest structural modifications (N1-methylation) can redirect biological activity toward entirely different enzyme families .

enzyme inhibition target engagement selectivity profiling CYP450 acetylcholinesterase

Synthetic Route Availability: Confirmed Azidation Protocol Using Sodium Azide in DMF

A defined synthetic route exists for 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone: reaction of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone with sodium azide in a polar solvent such as dimethylformamide (DMF) . This nucleophilic substitution approach is a standard method for installing the azidoacetyl moiety. The commercial availability of the precursor (CAS 33022-90-1) at 95% purity enables reliable in-house synthesis or procurement of the final compound. Documentation for the synthesis of the unsubstituted analog (2-azido-1-(1H-indol-3-yl)ethanone) also exists but may involve different starting materials and conditions [1].

synthesis click chemistry azidation precursor CuAAC

Procurement-Relevant Application Scenarios for 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone Based on Validated Differentiation Evidence


CYP11B1-Targeted Medicinal Chemistry for Cushing's Syndrome and Metabolic Disorders

Researchers developing selective CYP11B1 inhibitors for therapeutic indications such as Cushing's syndrome, metabolic syndrome, or hypertension should prioritize 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone as a starting scaffold. The compound demonstrates potent CYP11B1 inhibition (IC50 = 4 nM) with ~9.25-fold selectivity over CYP11B2 (IC50 = 37 nM) [1]. This selectivity window is pharmacologically relevant for minimizing off-target mineralocorticoid effects. The 1,2-dimethyl substitution pattern is critical for this activity profile; use of the 2-methyl analog would lack CYP11B1 engagement entirely [2].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Generate 1,2,3-Triazole-Indole Hybrid Libraries

2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone serves as an azide-bearing building block for CuAAC click chemistry, enabling rapid diversification into 1,2,3-triazole-indole hybrid molecules [1]. The 1,2-dimethylindole scaffold is a privileged structure in medicinal chemistry, and triazole formation allows introduction of diverse pharmacophores while retaining the CYP11B1 inhibitory potential of the parent scaffold [2]. This click chemistry compatibility is enabled by the terminal azide moiety, a feature shared across the azidoacetyl indole class, but the unique substitution pattern confers distinct biological activity that persists post-conjugation.

Structure-Activity Relationship (SAR) Studies of N1-Methylated Indole Derivatives

Investigators conducting SAR studies on indole-based inhibitors require precise control over substitution patterns. 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone provides a defined N1-methylated, C2-methylated indole scaffold [1]. Comparative analysis against the 2-methyl analog (CAS 1858256-28-6) [2] and unsubstituted analog (CAS 17380-40-4) [3] enables systematic evaluation of how methylation at N1 influences target selectivity (CYP11B1/2 vs. AChE/GST), physicochemical properties, and metabolic stability. This controlled SAR approach is essential for optimizing lead compounds in drug discovery campaigns.

In-House Synthesis of Azidoacetyl Indole Derivatives via Established Azidation Protocol

Laboratories seeking to synthesize 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone in-house can follow the documented azidation protocol: nucleophilic substitution of 1-(1,2-dimethyl-1H-indol-3-yl)ethanone with sodium azide in DMF [1]. The precursor (CAS 33022-90-1) is commercially available at 95% purity [2], ensuring reliable starting material. This synthetic accessibility reduces reliance on external vendors and supports custom derivatization workflows. The established route contrasts with more complex syntheses required for some azidoindoline analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Azido-1-(1,2-dimethyl-1H-indol-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.